molecular formula C9H14O B12657824 (Z)-Non-6-en-1-yn-4-ol CAS No. 94088-14-9

(Z)-Non-6-en-1-yn-4-ol

Katalognummer: B12657824
CAS-Nummer: 94088-14-9
Molekulargewicht: 138.21 g/mol
InChI-Schlüssel: OIFYSZMLZFEIRM-WAYWQWQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-Non-6-en-1-yn-4-ol is an organic compound characterized by the presence of both an alkene and an alkyne functional group within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Non-6-en-1-yn-4-ol typically involves the use of alkyne and alkene precursors. One common method is the partial hydrogenation of a non-6-en-1-yne compound under controlled conditions to ensure the formation of the (Z)-isomer. Catalysts such as Lindlar’s catalyst are often employed to achieve selective hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and selectivity. Continuous monitoring and quality control are essential to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-Non-6-en-1-yn-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas and a suitable catalyst.

    Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or Lindlar’s catalyst

    Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Ethers, esters

Wissenschaftliche Forschungsanwendungen

(Z)-Non-6-en-1-yn-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (Z)-Non-6-en-1-yn-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating enzyme activity or receptor binding. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-Non-6-en-1-yn-4-ol: The (E)-isomer of Non-6-en-1-yn-4-ol, differing in the spatial arrangement of the double bond.

    Non-6-en-1-yne: Lacks the hydroxyl group present in (Z)-Non-6-en-1-yn-4-ol.

    Non-6-en-1-ol: Contains an alkene and a hydroxyl group but lacks the alkyne functionality.

Uniqueness

This compound is unique due to the presence of both an alkene and an alkyne group in its structure, allowing it to participate in a wide range of chemical reactions. Its specific (Z)-configuration also imparts distinct stereochemical properties, influencing its reactivity and interactions with other molecules.

Eigenschaften

CAS-Nummer

94088-14-9

Molekularformel

C9H14O

Molekulargewicht

138.21 g/mol

IUPAC-Name

(Z)-non-6-en-1-yn-4-ol

InChI

InChI=1S/C9H14O/c1-3-5-6-8-9(10)7-4-2/h2,5-6,9-10H,3,7-8H2,1H3/b6-5-

InChI-Schlüssel

OIFYSZMLZFEIRM-WAYWQWQTSA-N

Isomerische SMILES

CC/C=C\CC(CC#C)O

Kanonische SMILES

CCC=CCC(CC#C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.